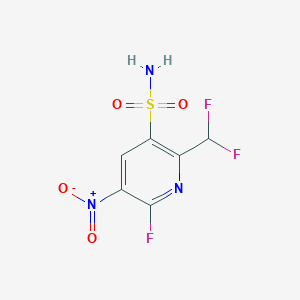
2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with difluoromethyl, fluoro, nitro, and sulfonamide groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursorsThis can be achieved using reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The fluoro and nitro groups can be introduced through electrophilic aromatic substitution reactions, while the sulfonamide group is typically added via sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Difluoromethyl)-6-fluoropyridine: Lacks the nitro and sulfonamide groups, making it less versatile.
6-Fluoro-5-nitropyridine-3-sulfonamide: Lacks the difluoromethyl group, resulting in different chemical properties.
2-(Difluoromethyl)-5-nitropyridine-3-sulfonamide: Similar structure but different substitution pattern
Uniqueness
2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoromethyl and sulfonamide groups enhances its potential as a pharmaceutical agent, offering improved metabolic stability and enzyme inhibition properties .
Propriétés
Formule moléculaire |
C6H4F3N3O4S |
|---|---|
Poids moléculaire |
271.18 g/mol |
Nom IUPAC |
2-(difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C6H4F3N3O4S/c7-5(8)4-3(17(10,15)16)1-2(12(13)14)6(9)11-4/h1,5H,(H2,10,15,16) |
Clé InChI |
LKSCJOZPYNJSAG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1S(=O)(=O)N)C(F)F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


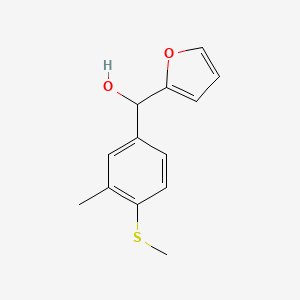
![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11774975.png)
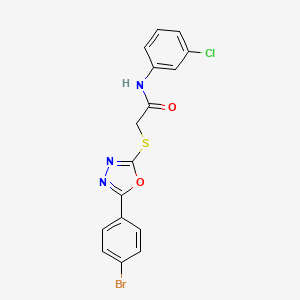


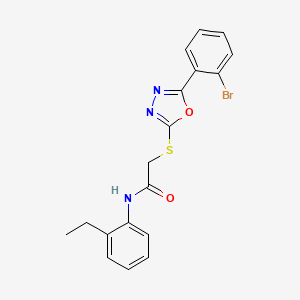
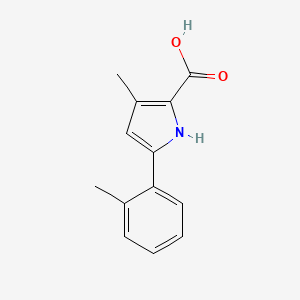
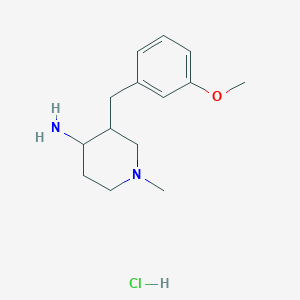

![(1R,3S,4S)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11775037.png)
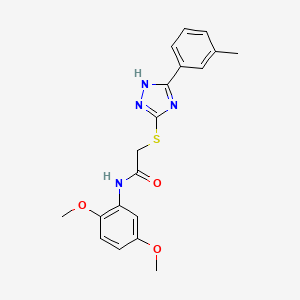

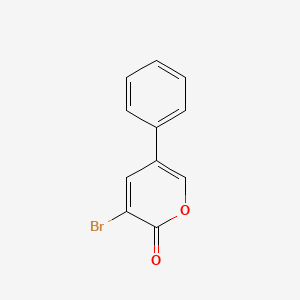
![5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine](/img/structure/B11775063.png)
